4-Benzylamino-phthalic acid

Catalog No.
S8620969
CAS No.
M.F
C15H13NO4
M. Wt
271.27 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzylamino-phthalic acid

Product Name

4-Benzylamino-phthalic acid

IUPAC Name

4-(benzylamino)phthalic acid

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C15H13NO4/c17-14(18)12-7-6-11(8-13(12)15(19)20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)(H,19,20)

InChI Key

ZVYRIZCTRZRCNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)C(=O)O)C(=O)O

4-Benzylamino-phthalic acid is an aromatic dicarboxylic acid derivative designed for use as a specialty monomer and chemical intermediate. Its structure consists of a phthalic acid core functionalized at the 4-position with a benzylamino group. This specific combination of a rigid diacid platform with a bulky, flexible pendant group makes it a strategic precursor for synthesizing high-purity naphthalimide dyes and advanced, organosoluble polyimides where processability is a critical procurement requirement. [1]

Substituting 4-Benzylamino-phthalic acid with simpler precursors like 4-aminophthalic acid or 4-nitrophthalic acid compromises the performance and processability of the final product. The benzylamino group is a deliberate structural feature, not merely a placeholder amine. Its presence is critical for disrupting polymer chain packing to enhance solubility and for enabling synthesis routes that yield higher purity intermediates. [1] Using 4-aminophthalic acid results in downstream polymers with inferior solubility, while starting from 4-nitrophthalic acid necessitates harsh reduction steps that can introduce impurities, impacting the performance of sensitive optical materials like fluorescent dyes. [1]

Precursor Suitability: Enables High-Yield, High-Purity Synthesis Route for Dye Intermediates

Dialkyl esters of 4-Benzylamino-phthalic acid are produced via a high-yield, one-pot reductive benzylation of 4-aminophthalic acid esters. This process avoids the use of harsh reducing agents like hydrazine hydrate, which are common in multi-step routes starting from 4-nitrophthalic acid esters. [1] The resulting product is described as having a pale color, indicating high purity, which is a critical attribute for intermediates used in fluorescent dyes and pigments. [1] For a comparable N-alkyl derivative, a yield of 81% of theory was reported. [1]

Evidence DimensionSynthesis Yield & Purity
Target Compound DataYield of 81% (for a comparable N-alkyl analog); product has a 'pale color', indicating high purity.
Comparator Or BaselineConventional routes starting from 4-nitrophthalic acid esters, which require a separate, harsh reduction step (e.g., with hydrazine hydrate) and often result in lower overall yields and colored byproducts.
Quantified DifferenceSingle-step, high-yield process versus a multi-step route with potential for yield loss and impurity generation.
ConditionsReductive benzylation process for N-substituted-4-aminophthalic acid dialkyl esters.

For buyers producing high-performance dyes, this compound's synthesis route ensures higher precursor purity and consistency, directly impacting the final product's optical properties and value.

Processability: Benzylamino Group Confers Organosolubility to Downstream Polyimides

The incorporation of bulky, flexible pendant groups like benzylamino is a proven strategy to enhance the solubility of otherwise intractable aromatic polyimides. [REFS-1, 2] In a study on a structurally analogous system, polyimides containing a benzylamino pendant group were found to be readily soluble at room temperature in common organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethylformamide (DMF). [2] This contrasts sharply with conventional aromatic polyimides, which are often insoluble in organic solvents and require processing as poly(amic acid) precursors followed by high-temperature thermal imidization. [1]

Evidence DimensionSolubility of Resulting Polyimides
Target Compound DataSoluble at room temperature in NMP, DMAc, DMF, m-cresol, and pyridine (based on analogous benzylamino-containing polyimides).
Comparator Or BaselineConventional aromatic polyimides (e.g., from PMDA/ODA), which are typically insoluble after imidization.
Quantified DifferenceQualitative shift from insoluble to soluble in multiple common organic solvents.
ConditionsSolubility testing of fully imidized polymers at room temperature.

This enables solution-based processing (e.g., spin-coating, casting) of high-performance polyimide films and coatings, drastically reducing manufacturing complexity and cost compared to insoluble alternatives.

Monomer for Solution-Processable High-Performance Polyimide Films and Coatings

Where high thermal stability must be combined with simplified manufacturing, this compound is a strategic choice. Its ability to impart organosolubility allows for the formulation of polyimide solutions that can be cast or coated onto substrates without the need for complex multi-stage thermal curing processes, making it ideal for applications in flexible electronics or advanced membranes. [1]

High-Purity Precursor for Naphthalimide-Based Fluorescent Dyes and Pigments

In applications where color purity and high fluorescence quantum yield are paramount, the synthesis route enabled by this precursor provides a distinct advantage. Its use minimizes the introduction of colored impurities common with alternative synthesis pathways, making it a preferred intermediate for high-value optical materials. [2]

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

271.08445790 g/mol

Monoisotopic Mass

271.08445790 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-21-2023

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